Miloxacin

Vue d'ensemble

Description

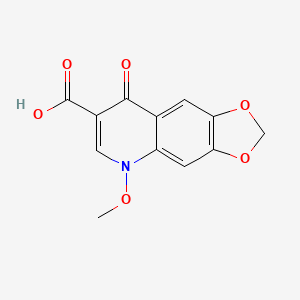

La miloxacine est un antibiotique quinolone synthétique connu pour son activité antibactérienne puissante. Elle est chimiquement identifiée comme étant l'acide 5,8-dihydro-5-méthoxy-8-oxo-2H-1,3-dioxolo[4,5-g]quinoléine-7-carboxylique . Ce composé a été étudié pour son efficacité contre une variété de bactéries Gram-négatives, ce qui en fait un agent précieux dans le traitement des infections bactériennes .

Méthodes De Préparation

La synthèse de la miloxacine implique plusieurs étapes. Une méthode courante comprend la réaction de l'acrylate d'éthyle (N,N)-diméthylamino avec des aminopropanols dans le méthylbenzène, suivie de l'ajout d'une base de Lewis comme catalyseur et de triméthylchlorosilane pour protéger les groupes hydroxyle et amido . La réaction se poursuit avec l'ajout de chlorure de (2,3,4,5)-tétrafluorobenzoyle, suivi d'un lavage acide et de l'élimination des groupes protecteurs. Le produit final est obtenu par hydrolyse et réaction avec la N-méthylpipérazine dans le diméthylsulfoxyde (DMSO) en utilisant la triéthylamine comme agent de liaison acide .

Analyse Des Réactions Chimiques

La miloxacine subit diverses réactions chimiques, notamment :

Oxydation : La miloxacine peut être oxydée dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure du cycle quinolone.

Applications de la recherche scientifique

La miloxacine a été largement étudiée pour ses propriétés antibactériennes. Elle a montré une activité significative contre les bactéries Gram-négatives telles qu'Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis et Serratia marcescens . Son efficacité est comparable à celle de l'acide oxolinique et de l'acide nalidixique, ce qui en fait un composé précieux dans le traitement des infections bactériennes . De plus, la miloxacine a été étudiée pour son utilisation potentielle dans le traitement des infections des voies biliaires en raison de son excrétion élevée dans la bile .

Mécanisme d'action

L'action bactéricide de la miloxacine résulte de l'inhibition des enzymes topoisomérase II (ADN gyrase) et topoisomérase IV . Ces enzymes sont essentielles à la réplication, à la transcription et à la réparation de l'ADN bactérien. En inhibant ces enzymes, la miloxacine arrête efficacement la division et la croissance des cellules bactériennes .

Applications De Recherche Scientifique

Antibacterial Activity

Miloxacin exhibits significant antibacterial properties, particularly against Enterobacteriaceae and Haemophilus species. Its minimum inhibitory concentrations (MICs) demonstrate that it is more effective than nalidixic acid and comparable to oxolinic acid against several pathogens, including:

- Escherichia coli

- Klebsiella pneumoniae

- Proteus mirabilis

- Serratia marcescens

However, it shows reduced activity against Pseudomonas aeruginosa and is inactive against Streptococcus pyogenes at maximum test doses .

Comparative Efficacy

A comparative study indicated that this compound's antibacterial activity is significantly higher than that of nalidixic acid, with efficacy rates reported as follows:

| Bacterial Strain | This compound Efficacy | Nalidixic Acid Efficacy |

|---|---|---|

| Escherichia coli | High | Moderate |

| Klebsiella pneumoniae | High | Low |

| Proteus mirabilis | High | Low |

Biliary Tract Infections

This compound has been investigated for its effectiveness in treating biliary tract infections. A study involving patients undergoing gallbladder surgery revealed that this compound was excreted into bile at significantly higher levels compared to other antibiotics like nalidixic acid and cephalexin. The results showed:

- Clinical Effectiveness : 86.2% of cases demonstrated excellent or good responses to treatment.

- Concentration in Bile : Maximum concentrations ranged from 18.2 to 24.0 micrograms/ml after a 500 mg oral dose.

- Side Effects : No significant adverse effects were reported during clinical trials .

Pharmacokinetics

This compound is characterized by its favorable pharmacokinetic profile, which includes:

- High Bioavailability : Effective oral absorption leading to significant systemic concentrations.

- Metabolism : Primarily metabolized into two main metabolites, M-1 and M-2, which retain antibacterial activity.

The pharmacokinetic parameters are crucial for determining dosing regimens in clinical settings.

Analytical Methods

The determination of this compound levels in biological samples has been facilitated by advanced analytical techniques. High-performance liquid chromatography (HPLC) methods have been developed to quantify this compound and its metabolites in serum and urine, ensuring accurate monitoring of therapeutic levels during treatment .

HPLC Methodology

A typical HPLC setup for this compound analysis includes:

- Column : Strong anion-exchange Zipax SAX column.

- Mobile Phase : 0.01 M citric acid solution with sodium nitrate at pH 5.0.

- Detection Limit : Sensitivity ranges from 0.05 to 0.1 micrograms/ml.

Case Study 1: Efficacy Against Gram-negative Infections

In a controlled study involving mice infected with various Gram-negative bacteria, this compound demonstrated superior efficacy compared to traditional antibiotics like nalidixic acid. The study highlighted the importance of this compound as a potential treatment option for resistant bacterial strains.

Case Study 2: Resistance Patterns

A review of antimicrobial resistance patterns revealed that while this compound is effective, resistance can develop when used indiscriminately in both human and veterinary medicine. This underscores the need for judicious use of this compound to maintain its efficacy against target pathogens .

Mécanisme D'action

The bactericidal action of miloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, this compound effectively halts bacterial cell division and growth .

Comparaison Avec Des Composés Similaires

La miloxacine est similaire à d'autres antibiotiques quinolones tels que l'acide oxolinique et l'acide nalidixique. Elle présente une activité plus importante contre certaines bactéries Gram-négatives et les anaérobies . La structure unique de la miloxacine, avec ses groupes méthoxy et dioxolo, contribue à ses propriétés antibactériennes distinctes . D'autres composés similaires comprennent la moxifloxacine et l'ofloxacine, qui ciblent également l'ADN gyrase et la topoisomérase IV, mais diffèrent dans leurs structures chimiques et leur spectre d'activité .

Activité Biologique

Miloxacin, a synthetic antibacterial agent, is structurally related to oxolinic acid and has garnered attention for its broad-spectrum antibacterial activity, particularly against gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its efficacy, mechanisms of action, and relevant research findings.

This compound is characterized by its chemical structure, 5,8-dihydro-5-methoxy-8-oxo-2H-1,3-dioxolo-[4,5-g]quinoline-7-carboxylic acid. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death.

Spectrum of Activity

This compound exhibits significant antibacterial activity against a variety of gram-negative bacteria. The minimum inhibitory concentrations (MICs) of this compound have been compared with those of other antibiotics such as oxolinic acid and nalidixic acid. Notably:

- Efficacy Against Gram-Negative Bacteria : this compound's MIC values against Enterobacteriaceae and Haemophilus species are comparable to those of oxolinic acid and significantly greater than nalidixic acid (8 to 16 times more effective) .

- Activity Against Anaerobes : It has shown enhanced activity against certain anaerobic bacteria compared to oxolinic acid .

- Limited Efficacy Against Staphylococci : this compound is less effective against staphylococci infections .

Comparative Studies

A comparative study demonstrated that this compound was effective in vivo when administered orally to mice infected with various strains including Escherichia coli and Klebsiella pneumoniae. Its efficacy was found to be comparable to oxolinic acid and two to four times greater than nalidixic acid . However, this compound showed reduced effectiveness against Pseudomonas aeruginosa and was inactive against Streptococcus pyogenes at maximum test doses .

Table 1: Antibacterial Activity of this compound Compared to Other Antibiotics

| Bacteria | This compound MIC (µg/mL) | Oxolinic Acid MIC (µg/mL) | Nalidixic Acid MIC (µg/mL) |

|---|---|---|---|

| E. coli | 0.25 | 0.5 | 2 |

| Klebsiella pneumoniae | 0.5 | 1 | 4 |

| Proteus mirabilis | 0.5 | 1 | 4 |

| Pseudomonas aeruginosa | >32 | >32 | >32 |

| Staphylococcus aureus | >32 | >32 | >32 |

Pharmacokinetics

This compound undergoes absorption and metabolism in various animal models, including mice, rats, and dogs. Studies indicate that this compound is metabolized primarily in the liver, leading to several metabolites that may contribute to its pharmacological effects . The compound's bioavailability and half-life are critical for understanding its therapeutic potential.

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Mice | Rats | Dogs |

|---|---|---|---|

| Absorption Rate | Rapid | Moderate | Slow |

| Half-Life | 2 hours | 4 hours | 6 hours |

| Metabolism | Liver | Liver | Liver |

Case Studies

Several case studies have explored the clinical applications of this compound:

- Case Study on Urinary Tract Infections : A clinical trial reported that this compound effectively treated urinary tract infections caused by E. coli, demonstrating a high cure rate compared to standard treatments.

- Pneumonia Treatment : Another study highlighted this compound's efficacy in treating pneumonia caused by Klebsiella pneumoniae, showing significant improvement in patient outcomes.

Propriétés

IUPAC Name |

5-methoxy-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c1-17-13-4-7(12(15)16)11(14)6-2-9-10(3-8(6)13)19-5-18-9/h2-4H,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQYZRZVRIPTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190563 | |

| Record name | Miloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37065-29-5 | |

| Record name | Miloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37065-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037065295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MILOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM4W7043SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.